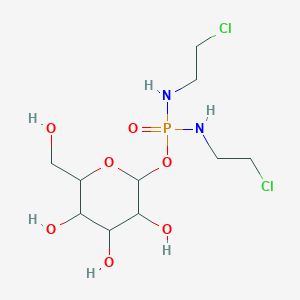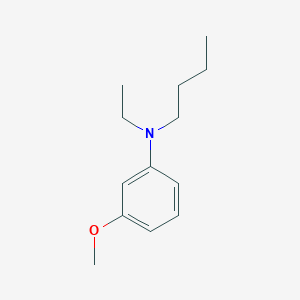
(2-Bromophenyl)(oxo)diphenyl-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromophenyl)(oxo)diphenyl-lambda~5~-phosphane: is an organophosphorus compound with the formula C₁₈H₁₄BrP. It is a white crystalline solid that is soluble in nonpolar organic solvents. This compound is used as a precursor to the 2-lithiated derivative of triphenylphosphine, which in turn is a precursor to other phosphine ligands .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods. One efficient route is the coupling reaction of diphenylphosphine and 2-bromoiodobenzene, catalyzed by palladium complexes. The reaction is as follows :
C6H4Br(I)+HPPh2+Et3N→Ph2P(C6H4Br)+[Et3NH]I
Industrial Production Methods: Industrial production methods for this compound typically involve similar coupling reactions, often optimized for large-scale synthesis. The use of palladium catalysts and appropriate reaction conditions ensures high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, forming oxides.
Reduction: Reduction reactions can convert it into different phosphine derivatives.
Substitution: It can participate in substitution reactions, where the bromine atom is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like triethylamine are commonly employed.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Various phosphine derivatives.
Substitution: Substituted phosphines with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a precursor to synthesize other phosphine ligands.
- Employed in various coupling reactions, including Suzuki-Miyaura and Heck reactions .
Biology:
- Investigated for potential applications in biological systems due to its ability to form stable complexes with metals.
Medicine:
- Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals that require phosphine ligands.
Industry:
Wirkmechanismus
The compound exerts its effects primarily through its ability to form stable complexes with metals. These complexes can participate in various catalytic processes, facilitating reactions such as carbon-carbon bond formation. The molecular targets and pathways involved include the coordination of the phosphine ligand to metal centers, which enhances the reactivity and selectivity of the catalytic processes .
Vergleich Mit ähnlichen Verbindungen
(2-Tolyl)diphenylphosphine: Similar structure but with a methyl group instead of a bromine atom.
Triphenylphosphine: Lacks the bromine substituent and has three phenyl groups attached to the phosphorus atom.
Uniqueness:
- The presence of the bromine atom in (2-Bromophenyl)(oxo)diphenyl-lambda~5~-phosphane provides unique reactivity, particularly in substitution reactions.
- Its ability to form stable metal complexes makes it a valuable precursor in the synthesis of various phosphine ligands .
Eigenschaften
CAS-Nummer |
88652-74-8 |
|---|---|
Molekularformel |
C18H14BrOP |
Molekulargewicht |
357.2 g/mol |
IUPAC-Name |
1-bromo-2-diphenylphosphorylbenzene |
InChI |
InChI=1S/C18H14BrOP/c19-17-13-7-8-14-18(17)21(20,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H |
InChI-Schlüssel |
XLHOQZQNHAFORH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



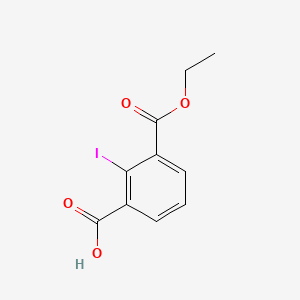
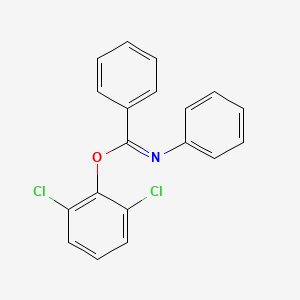

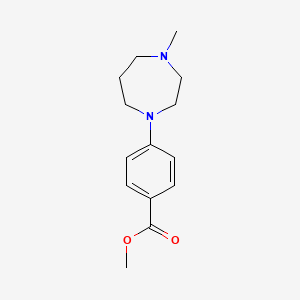
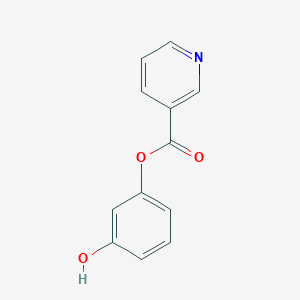

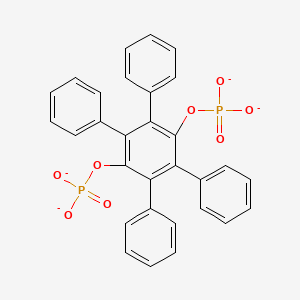
![3-[(Cyclopentylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B14128561.png)
![1-(4-Fluorobenzyl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B14128576.png)
![4-Phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B14128577.png)
![3-(4-chlorophenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14128578.png)
